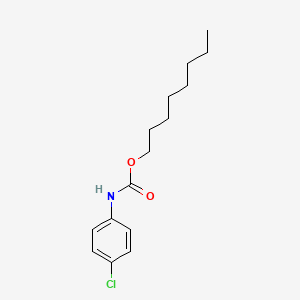
Octyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl N-(4-chlorophenyl)carbamate: is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.801 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an octyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl N-(4-chlorophenyl)carbamate typically involves the reaction of octylamine with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at a temperature range of 10–40°C for 1–2 hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Octyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) can be used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium methoxide (NaOCH3) can yield methoxy-substituted derivatives.
Hydrolysis: The major products are octylamine and 4-chlorophenol.
Scientific Research Applications
Chemistry: Octyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities .
Biology and Medicine: In biological research, carbamate derivatives are often studied for their potential pharmacological activities. This compound may exhibit antimicrobial and antioxidant properties, making it a candidate for further investigation in drug development .
Industry: The compound can be used in the formulation of specialty chemicals, including surfactants and agrochemicals. Its stability and reactivity profile make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Octyl N-(4-chlorophenyl)carbamate is not well-defined in the literature. like other carbamates, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The exact pathways and targets involved would require further experimental studies to elucidate .
Comparison with Similar Compounds
Methyl N-(4-chlorophenyl)carbamate: A smaller analog with a methyl group instead of an octyl group.
Ethyl N-(4-chlorophenyl)carbamate: Similar structure with an ethyl group.
Butyl N-(4-chlorophenyl)carbamate: Contains a butyl group, offering different physicochemical properties.
Uniqueness: Octyl N-(4-chlorophenyl)carbamate is unique due to its longer alkyl chain (octyl group), which can influence its solubility, reactivity, and interaction with biological membranes compared to its shorter-chain analogs .
Properties
CAS No. |
56379-91-0 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
octyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-12-19-15(18)17-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
FHMILJKUETWBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















